Neurodye RH-461

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

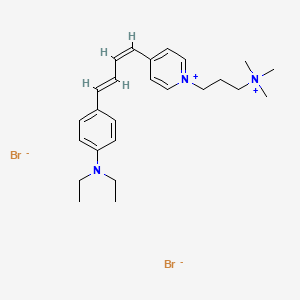

Neurodye RH-461, also known as N-(4-Trimethylammoniumpropyl)-4-(4-(4-(diethylamino)phenyl)butadienyl)pyridinium diacetate, is a fluorescent dye widely used in neuroscience research. It is known for its reddish appearance and solid-state form. This compound is primarily utilized as a neuronal tracer and staining agent .

Vorbereitungsmethoden

The synthesis of Neurodye RH-461 involves a series of chemical reactions. The synthetic route typically includes the formation of the pyridinium core, followed by the introduction of the butadienyl and diethylamino groups. The final step involves the quaternization of the pyridinium nitrogen with trimethylammoniumpropyl. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Neurodye RH-461 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Neurodye RH-461 has a wide range of applications in scientific research, including:

Neuroscience: Used as a neuronal tracer and staining agent to visualize and study neuronal structures and pathways.

Cell Biology: Employed in cell labeling and imaging to track cellular processes and interactions.

Medicine: Utilized in diagnostic imaging to detect and monitor various medical conditions.

Industry: Applied in the development of fluorescent probes and sensors for various industrial applications

Wirkmechanismus

The mechanism of action of Neurodye RH-461 involves its ability to bind to specific molecular targets within cells. The compound’s fluorescent properties allow it to emit light when excited by specific wavelengths, making it useful for imaging and visualization. The molecular targets and pathways involved in its action include neuronal membranes and intracellular structures .

Vergleich Mit ähnlichen Verbindungen

Neurodye RH-461 is unique compared to other similar compounds due to its specific chemical structure and fluorescent properties. Similar compounds include:

Neurodye RH-237: Another fluorescent dye used in neuroscience research with slightly different spectral properties.

Neurodye RH-414: Known for its use in cell labeling and imaging with different excitation and emission wavelengths.

These compounds share similar applications but differ in their chemical structures and specific properties, making this compound a unique and valuable tool in scientific research .

Biologische Aktivität

Overview of Neurodye RH-461

This compound is a synthetic fluorescent dye primarily used in neurobiology for labeling and imaging neuronal structures. Its unique properties allow it to penetrate cell membranes, making it useful for visualizing cellular processes in live tissues.

This compound operates through a mechanism that involves binding to specific cellular components, such as proteins and nucleic acids. This binding allows researchers to track cellular activities and interactions in real-time. The dye exhibits high photostability, which is crucial for long-term imaging applications.

Applications in Research

This compound has been employed in various studies, including:

- Neuronal Imaging : It is widely used for visualizing neuronal morphology and synaptic connections in live brain tissues.

- Cellular Dynamics : Researchers utilize the dye to study dynamic processes such as cell migration, division, and apoptosis.

- Drug Discovery : The compound aids in screening potential neuroactive drugs by monitoring their effects on neuronal cells.

Case Studies

-

Study on Neuronal Morphology :

- Objective : To visualize dendritic spines in hippocampal neurons.

- Method : Neurons were incubated with this compound, followed by fluorescence microscopy.

- Findings : The study demonstrated that the dye effectively labeled dendritic spines, allowing for quantitative analysis of spine density and morphology.

-

Investigation of Neurodegenerative Diseases :

- Objective : To assess the impact of amyloid-beta on neuronal health.

- Method : Cultured neurons were treated with amyloid-beta and stained with this compound.

- Findings : The results indicated that amyloid-beta exposure led to significant changes in neuronal structure, highlighting the dye's utility in studying neurodegeneration.

Data Table of Biological Activity

| Study | Objective | Method | Key Findings |

|---|---|---|---|

| 1 | Visualize dendritic spines | Fluorescence microscopy with this compound | Effective labeling of spines; quantitative analysis possible |

| 2 | Assess amyloid-beta impact | Staining of cultured neurons | Significant structural changes observed in neurons |

Eigenschaften

IUPAC Name |

3-[4-[(1Z,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N3.2BrH/c1-6-27(7-2)25-15-13-23(14-16-25)11-8-9-12-24-17-20-26(21-18-24)19-10-22-28(3,4)5;;/h8-9,11-18,20-21H,6-7,10,19,22H2,1-5H3;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTJMUJHRGTONC-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C=C\C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37Br2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.